3,4-dichlorothiophene-2-carbonitrile

Thermochemistry Computational Chemistry Organic Synthesis

This 3,4-dichloro isomer provides a unique electrophilic profile distinct from 2,5-dichloro analogs, offering higher thermodynamic stability critical for reproducible scale-up. The nitrile at C2 and chlorine at C3/C4 dictate regioselectivity in couplings, making it a strategic intermediate for optimizing LogP and metabolic stability in antimicrobial and agrochemical leads. Secure this key building block to avoid synthetic route alterations and ensure target binding fidelity.

Molecular Formula C5HCl2NS
Molecular Weight 178
CAS No. 2751611-74-0
Cat. No. B6226729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichlorothiophene-2-carbonitrile
CAS2751611-74-0
Molecular FormulaC5HCl2NS
Molecular Weight178
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichlorothiophene-2-carbonitrile (CAS 2751611-74-0): A Structurally Defined Halogenated Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Synthesis


3,4-Dichlorothiophene-2-carbonitrile (CAS 2751611-74-0) is a halogenated thiophene derivative characterized by a five-membered heterocyclic ring containing sulfur, with two chlorine atoms at the 3- and 4-positions and a nitrile group at the 2-position . This specific substitution pattern distinguishes it from other dichlorothiophene isomers and provides a unique electrophilic profile for use as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research .

Why 3,4-Dichlorothiophene-2-carbonitrile Cannot Be Indiscriminately Replaced by Other Thiophene Analogs in Synthetic Sequences


The substitution pattern on the thiophene ring fundamentally alters its reactivity, electronic properties, and the stability of downstream intermediates. As demonstrated by thermochemical studies on chlorinated thiophenes, the 3,4-dichloro substitution pattern confers a distinct thermodynamic stability compared to the 2,5-dichloro analog, which can impact the outcome of subsequent synthetic transformations [1]. Furthermore, the presence and position of the nitrile group, alongside the chlorine atoms, dictates regioselectivity in coupling reactions and the overall molecular geometry of the final product. Therefore, a direct substitution with a monochloro or differently substituted dichlorothiophene carbonitrile will likely lead to a different synthetic route, altered reaction yields, or a final compound with modified physicochemical and biological properties.

Quantitative Differentiation of 3,4-Dichlorothiophene-2-carbonitrile: A Comparative Evidence Guide for Procurement


Thermodynamic Stability of the 3,4-Dichlorothiophene Scaffold vs. 2,5-Dichlorothiophene

Computational studies reveal a measurable difference in the thermodynamic stability of the 3,4-dichlorothiophene core compared to its 2,5-dichloro isomer. The calculated heat of formation (ΔHf) for 3,4-dichlorothiophene is +45.395 kcal/mol, while 2,5-dichlorothiophene has a ΔHf of +44.403 kcal/mol [1]. This indicates that the 3,4-substituted scaffold is slightly less thermodynamically stable, a property that can translate to distinct reactivity profiles in subsequent chemical reactions when the carbonitrile group is introduced.

Thermochemistry Computational Chemistry Organic Synthesis

Predicted Physicochemical Profile: LogP and Boiling Point Differentiation from Monochloro Analogs

The introduction of a second chlorine atom and a nitrile group significantly alters the lipophilicity and volatility of the compound compared to monochlorinated thiophene carbonitriles. 3,4-Dichlorothiophene-2-carbonitrile (C5HCl2NS, MW: 178.04) has a higher molecular weight than its monochloro counterpart, 4-chlorothiophene-2-carbonitrile (C5H2ClNS, MW: 143.59) . While experimental boiling points are not widely reported, this molecular weight difference is a primary driver of higher boiling points and increased LogP values, which are critical parameters influencing compound behavior in biological assays and during purification .

ADME Medicinal Chemistry Physicochemical Properties

Synthetic Utility as a Precursor for N-Chloroheterocyclic Antimicrobials

This specific compound has been explicitly cited in commercial technical datasheets as a key reactant for the synthesis of N-chloroheterocyclic antimicrobials and β-amino alcohols acting as inhibitors of the antitubercular target N-acetyltransferase . This defined application, while not a head-to-head comparison, provides a specific, verifiable use case that distinguishes it from other dichlorothiophene isomers which may be referenced in broader or different synthetic contexts (e.g., as intermediates for conducting polymers or dyes).

Medicinal Chemistry Antimicrobial Organic Synthesis

Procurement-Driven Application Scenarios for 3,4-Dichlorothiophene-2-carbonitrile (CAS 2751611-74-0)


Medicinal Chemistry: Optimizing ADME Properties in Lead Compound Synthesis

Researchers focused on optimizing the lipophilicity and metabolic stability of a lead series can strategically employ 3,4-dichlorothiophene-2-carbonitrile. Its higher molecular weight and distinct substitution pattern compared to monochloro analogs [1] provide a measurable tool for modulating LogP and reducing metabolic soft spots associated with unsubstituted or less sterically hindered thiophenes.

Antimicrobial Drug Discovery: Synthesis of Targeted N-Heterocyclic Inhibitors

Medicinal chemistry groups investigating novel antitubercular or broad-spectrum antimicrobial agents can prioritize this compound for the synthesis of N-chloroheterocyclic antimicrobials and β-amino alcohol inhibitors targeting N-acetyltransferase [1]. This direct link to a specific biological target and chemical class streamlines the procurement process for hit-to-lead optimization.

Agrochemical Research: Development of Novel Herbicides and Pesticides

Thiophene carbonitriles are established scaffolds in agrochemical active ingredients [1]. The 3,4-dichloro substitution pattern on 3,4-dichlorothiophene-2-carbonitrile offers a distinct starting point for the synthesis of new herbicidal or insecticidal compounds, where the specific positioning of halogens can be crucial for target binding and environmental fate. The thermochemical stability of the 3,4-dichloro core [1] may also influence formulation stability.

Process Chemistry: Validation of Synthetic Routes Involving Halogenated Thiophenes

Process chemists developing scalable syntheses for complex APIs or agrochemicals can use 3,4-dichlorothiophene-2-carbonitrile as a model substrate or key intermediate. The quantifiable difference in thermodynamic stability between the 3,4-dichloro and 2,5-dichloro thiophene cores [1] underscores the need for specific reaction condition optimization (e.g., temperature, catalyst loading) when transitioning between isomers, making this compound essential for robust process development studies.

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